(R,S)-Montelukast Bis-sulfide is a derivative of Montelukast, a widely used leukotriene receptor antagonist primarily indicated for the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and mucus secretion. This compound has garnered attention due to its potential implications in drug metabolism and stability.
Montelukast was first developed by Merck & Co. and is classified as a leukotriene receptor antagonist. The chemical structure of Montelukast is characterized by its unique cyclopropyl and thioether functionalities, which contribute to its pharmacological activity. The bis-sulfide variant represents a modification that may enhance certain properties of the original compound, such as stability or bioavailability.
The synthesis of (R,S)-Montelukast Bis-sulfide typically involves several steps, including the formation of key intermediates and the introduction of sulfur-containing groups. One common method reported involves the oxidation of Montelukast to yield sulfoxide derivatives, which can subsequently react to form bis-sulfide products through thiol-ene reactions.
This synthetic pathway is crucial for understanding how modifications can lead to new derivatives with potentially enhanced therapeutic profiles.
The molecular formula for (R,S)-Montelukast Bis-sulfide can be represented as , with a molecular weight of approximately 738.43 g/mol. The compound features multiple functional groups, including:
The three-dimensional conformation of this bis-sulfide derivative is critical for its biological function, influencing how it binds to its target receptors.
(R,S)-Montelukast Bis-sulfide can participate in various chemical reactions typical for sulfides, including:
These reactions are significant for understanding the stability and reactivity of the compound in biological systems.
The mechanism of action for (R,S)-Montelukast Bis-sulfide mirrors that of Montelukast itself. It acts primarily as an antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). By binding to this receptor, it inhibits the action of leukotrienes (specifically LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction and inflammation in asthma patients.
Key points include:
(R,S)-Montelukast Bis-sulfide possesses several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
(R,S)-Montelukast Bis-sulfide has potential applications in various scientific fields:
This compound represents an interesting avenue for research aimed at improving therapeutic options for respiratory diseases.
The systematic IUPAC name for (R,S)-Montelukast Bis-sulfide is 2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(Carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloro-2-quinolyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid [3] [9]. This designation explicitly defines the relative stereochemistry at the two chiral centers: an R configuration at C1 (adjacent to the phenylpropyl group) and an S configuration at C2 (adjacent to the quinoline moiety). The compound is a single diastereomer of the (R,S)/(S,R) pair, distinct from the (R,R) or (S,S) configurations [3] [7]. Its stereochemical complexity arises from Montelukast’s original chiral center (now modified) and the new stereocenter formed during bis-sulfide derivatization.
(R,S)-Montelukast Bis-sulfide has the molecular formula C41H46ClNO5S2, confirmed across multiple analytical sources [1] [3] [9]. Key mass spectrometry data include:
Table 1: Atomic Composition and Mass Data
Property | Value |
---|---|
Empirical Formula | C41H46ClNO5S2 |
Exact Mass | 731.2506 Da |
Major MS Fragments (m/z) | 731.25, 654.22, 499.11 |
(R,S)-Montelukast Bis-sulfide is one of four possible diastereomers, differing in spatial arrangement from the (R,R) and (S,S) forms. Key distinctions include:
Table 2: Diastereomeric Comparison
Property | (R,S)-Bis-sulfide | (R,R)-Bis-sulfide | Mixture of Diastereomers |
---|---|---|---|
CAS Number | 1187586-58-8 | 1187586-61-3 | 1242260-05-4 |
Primary Use | Research compound | HPLC impurity standard | Reference material |
Chromatographic Behavior | Moderate retention | Longer retention | Multiple peaks |
No single-crystal X-ray diffraction data for (R,S)-Montelukast Bis-sulfide is available in public repositories. However, analog studies of Montelukast derivatives reveal:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1